Iloperidone Impurity 3

Forced degradation Oxidative stress Stability-indicating

Most Iloperidone impurity standards monitor only process-related impurities, leaving oxidative degradation-a critical ICH Q1A requirement-unmonitored. Iloperidone Impurity 3 is the sole impurity that forms under oxidative stress conditions, making it the essential reference standard for forced degradation studies and stability-indicating method validation. Supplied as a high-purity (>95%) solid with full ICH Q3A/Q3B-compliant characterization and traceability to USP/EP standards. • Dual process/degradation marker simplifies QC inventory • UPLC retention time 2.51 min enables critical resolution from Imp-4 • Enables simultaneous manufacturing consistency and long-term stability monitoring

Molecular Formula C24H28FNO5
Molecular Weight 429.49
CAS No. 170170-50-0
Cat. No. B602241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloperidone Impurity 3
CAS170170-50-0
Synonyms1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone
Molecular FormulaC24H28FNO5
Molecular Weight429.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Iloperidone Impurity 3: Oxidative Stability Marker for API QC


Iloperidone Impurity 3, chemically designated as 1-[4-[3-[4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone (C24H28FNO5, MW 429.49), is a process and degradation-related impurity of the atypical antipsychotic drug Iloperidone [1]. Unlike many in-class impurities that are either process-derived or degradation-derived, Impurity 3 is documented to be both, which makes it a uniquely sentinel marker for overall manufacturing process control and oxidative degradation stability [2]. The compound is supplied as a high-purity (>95%) pharmaceutical reference standard compliant with ICH Q3A/Q3B guidelines, enabling traceability to USP or EP standards for ANDA and commercial production applications .

Why Generic Iloperidone Standards Cannot Replace Impurity 3


Iloperidone impurities are not interchangeable. Imp-3 is uniquely both a process and a degradation impurity, whereas its closest analogs like Imp-1 and Imp-4 are exclusively process-related [1]. This dual nature means Imp-3 serves as a single marker for both synthesis efficiency and oxidative stability of the drug product. Other impurities, such as Imp-2 and Imp-5, are only process-related and cannot indicate oxidative degradation, while Imp-6 is a carryover impurity from a key starting material and is unrelated to degradation pathways [1]. Substituting Imp-3 with any other impurity standard would leave oxidative degradation unmonitored, a gap that regulatory agencies (ICH Q1A) specifically require to be closed. Furthermore, Imp-3 has a distinct chromatographic behavior, eluting at a retention time of 2.51 min in an optimized UPLC method, which is critical for resolving it from the closely eluting Imp-4 (RT 4.46 min) [1]. This specific chromatographic profile is required for ensuring specificity in analytical method validation, and no other impurity can serve as a surrogate for this peak pair resolution.

Iloperidone Impurity 3: Differentiation from Other Impurities


Exclusive Oxidative Degradation Product

In a comprehensive forced degradation study following ICH guidelines, Iloperidone (ILOP) generated seven degradation products (DP1 to DP7). Under oxidative stress conditions (30% H2O2), only one degradation product, DP3, was formed. In contrast, acidic hydrolysis produced DP1 and DP2, while basic hydrolysis generated DP4, DP5, DP6, and DP7 [1]. This unique formation under oxidative stress provides a direct and singular marker for oxidative degradation of Iloperidone drug substance and product.

Forced degradation Oxidative stress Stability-indicating Degradation product

UPLC Resolution from Imp-4

In a validated stability-indicating UPLC method, Imp-3 elutes at a retention time (RT) of 2.51 min, which is significantly earlier than the closely eluting impurity pair Imp-4 (RT 4.46 min) and Imp-5 (RT 4.59 min) [1]. The resolution between Imp-3 and Imp-4 was evaluated under robustness conditions and consistently exceeded the acceptance criterion of >1.5, confirming the specificity of the method for Imp-3 quantification even in the presence of other impurities.

UPLC method System suitability Resolution Retention time

Dual Monitoring: Process and Degradation

Among the eight identified Iloperidone impurities (Imp-1 to Imp-8), Imp-3 is the only compound that is both a process-related and degradation-related impurity [1]. Imp-1 and Imp-4 are exclusively key starting materials; Imp-2, Imp-5, Imp-7, and Imp-8 are only process-related; and Imp-6 is solely a carryover impurity from the key starting material CME. This dual classification makes Imp-3 a uniquely efficient target for a single reference standard that can monitor both manufacturing process consistency and long-term product stability.

Process impurity Degradation impurity Quality control Regulatory compliance

LOQ Precision Comparable to Other Impurities

The limit of quantitation (LOQ) precision for Imp-3, measured as the relative standard deviation (RSD) of six replicate preparations, falls within the range of 2.59% to 8.74%, consistent with all other impurities (Imp-1 through Imp-8) and Iloperidone itself [1]. This demonstrates that Imp-3 can be quantified with the same level of precision as other impurities, making it a fully reliable reference standard for quantitative analysis.

Limit of quantitation LOQ precision Method validation RSD

Equivalent LOD and LOQ to Other Impurities

The limit of detection (LOD) for Imp-3 falls within the range of 0.003% to 0.015%, and the limit of quantitation (LOQ) is within 0.001% to 0.005% relative to the API test concentration (1000 µg/mL) [1]. These values are consistent with the LOD and LOQ ranges reported for all eight impurities, confirming that the detection sensitivity for Imp-3 is equivalent to that of other critical process impurities and is suitable for monitoring at ICH-specified reporting thresholds (0.05% or 0.10%).

Limit of detection Limit of quantitation Trace analysis Sensitivity

Iloperidone Impurity 3: Key Application Scenarios


Oxidative Stability Method Validation

Imp-3 is the only degradation product formed under oxidative stress conditions, making it the essential reference standard for developing and validating stability-indicating methods that specifically detect oxidative degradation of Iloperidone API and finished dosage forms [1]. Any laboratory designing forced degradation studies per ICH Q1A must procure Imp-3 to spike oxidative stress samples and verify peak purity and mass balance.

Dual-Purpose Standard for ANDA QC

As the sole impurity that is both process-related and degradation-related, Imp-3 serves as a single reference standard that enables QC laboratories to simultaneously monitor manufacturing process consistency and long-term product stability [2]. This dual utility simplifies inventory management for ANDA filers and commercial manufacturers who must demonstrate control of both process impurities and degradation products as part of their regulatory submissions.

System Suitability for Impurity Profiling

The specific UPLC retention time of Imp-3 (2.51 min) and its resolution from Imp-4 (RT 4.46 min) with a resolution factor >1.5 under varied chromatographic conditions provides a critical system suitability marker [2]. Laboratories should procure Imp-3 to include in system suitability mixtures (SSM) when validating UPLC or HPLC methods for Iloperidone impurity profiling, ensuring the method can consistently resolve Imp-3 from closely eluting peaks.

Pharmacopeial Traceability Standard

Imp-3 is characterized to ICH-compliant standards and can be traced against USP or EP reference standards . This makes it an appropriate procurement choice for contract research organizations (CROs) and pharmaceutical companies preparing regulatory submissions that require fully characterized impurity reference standards to definitively identify and quantify Imp-3 in API batches.

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